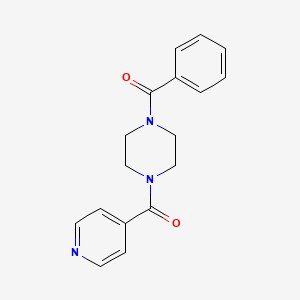

1-benzoyl-4-isonicotinoylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16(14-4-2-1-3-5-14)19-10-12-20(13-11-19)17(22)15-6-8-18-9-7-15/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGADPEWNLZSMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 4 Isonicotinoylpiperazine and Its Analogues

Exploration of Sustainable and Green Chemistry Methodologies for Analogues

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemistry. nih.gov The synthesis of piperazine (B1678402) analogues is no exception, with researchers exploring various green chemistry approaches to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key sustainable methodologies being explored include:

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov For instance, the Petasis reaction, a multi-component reaction, has been adapted using microwave energy to produce piperazine analogs with yields over 95% in solvents like acetonitrile, significantly reducing the 16-hour reflux time required by conventional methods.

Ultrasonication : Sonication provides mechanical energy to activate reactions, offering another alternative to prolonged heating. In the synthesis of piperazine analogs via the Petasis reaction, ultrasonication resulted in yields ranging from 76% to 98%.

Green Solvents and Catalysts : Efforts are being made to replace toxic solvents and catalysts with more benign alternatives. This includes using water or ethanol (B145695) as reaction media and employing heterogeneous catalysts that can be easily recovered and reused. nih.gov For example, a simplified one-pot synthesis of monosubstituted piperazines uses a heterogeneous catalyst of metal ions supported on a commercial polymeric resin, which can be easily separated from the reaction mixture. nih.gov

Photoredox Catalysis : This approach uses light to drive chemical reactions, often under mild conditions. The use of organic photocatalysts, as opposed to transition-metal-based ones, is a particularly green method for synthesizing functionalized piperazines. nih.gov

Derivatization Strategies for the 1-Benzoyl-4-isonicotinoylpiperazine Core Structure

Once the core 1-benzoyl-4-isonicotinoylpiperazine structure is obtained, further derivatization can be explored to modify its properties. These modifications can be targeted at either the benzoyl or the isonicotinoyl moiety.

The benzoyl group offers a versatile site for introducing structural diversity. Modifications can be achieved either by starting with a substituted benzoic acid during the initial synthesis or by performing chemical transformations on the aromatic ring of the benzoyl group after the core structure is formed.

Synthesis from Substituted Precursors : The most straightforward approach is to use a substituted benzoic acid or benzoyl chloride in the initial benzoylation step. For example, 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) was synthesized using 4-bromobenzoic acid. nih.gov This strategy allows for the introduction of a wide array of substituents (e.g., halo, nitro, alkyl, alkoxy) onto the phenyl ring. nih.govresearchgate.net

Electrophilic Aromatic Substitution : The benzene (B151609) ring of the benzoyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. However, under forcing conditions, reactions such as nitration or halogenation can be achieved, primarily directing the incoming electrophile to the meta-position.

Table 2: Examples of Modified Benzoylpiperazine Analogues

| Compound Name | Modification on Benzoyl Moiety | Synthetic Precursor | Reference |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Bromo group at para-position | 4-Bromobenzoic acid | nih.gov |

| 1-(4-Nitrobenzoyl)-piperazine analogues | Nitro group at para-position | 4-Nitrobenzoic acid | researchgate.net |

| 1-(2-Morpholinobenzoyl)piperazine | Morpholino group at ortho-position | 2-Morpholinobenzoic acid | researchgate.net |

Modifications on the Isonicotinoyl Moiety

The isonicotinoyl fragment of 1-benzoyl-4-isonicotinoylpiperazine offers several avenues for structural modification to modulate the physicochemical and biological properties of the molecule. Key transformations focus on the pyridine (B92270) ring, including alterations to its electronic properties and the introduction of various substituents.

One common modification is the N-oxidation of the pyridine nitrogen . This transformation can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar N+-O- group, which can significantly alter the compound's solubility and its ability to form hydrogen bonds. This modification is also explored in the context of creating prodrugs, where the N-oxide may be reduced back to the parent tertiary amine in vivo.

Another approach involves the introduction of substituents onto the pyridine ring . For instance, starting from a substituted pyridine precursor, such as 2-chloro-3-nitropyridine (B167233), allows for the synthesis of analogues with varied electronic and steric properties. The reaction of such precursors with a piperazine derivative can yield a library of compounds with diverse functionalities on the isonicotinoyl moiety. For example, the reaction of 2-chloro-3-nitropyridine with piperazine, followed by subsequent reaction with various electrophiles, has been used to generate a series of pyridylpiperazine derivatives. nih.gov

Furthermore, chemical modification of functional groups attached to the isonicotinoyl ring is a viable strategy. While direct modification of the parent 1-benzoyl-4-isonicotinoylpiperazine is less documented, analogous transformations on related isonicotinic acid derivatives, such as isoniazid (B1672263), provide valuable insights. The hydrazine (B178648) functional group in isoniazid, for example, has been extensively modified to produce hydrazones and other derivatives, indicating that substituents on the isonicotinoyl ring can be readily manipulated. researchgate.net

Table 1: Examples of Modifications on the Isonicotinoyl Moiety of Piperazine Derivatives

| Starting Material | Reagents and Conditions | Modification | Resulting Analogue | Reference |

| 2-Chloro-3-nitropyridine | Piperazine, Acetonitrile, Reflux | Introduction of a substituted pyridine | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

| Isoniazid derivative | m-CPBA, Acetone | N-oxidation of pyridine nitrogen | Isoniazid N-oxide derivative |

Substitutions and Structural Elaboration on the Piperazine Ring System

The piperazine ring serves as a versatile scaffold for structural elaboration, allowing for the introduction of a wide array of substituents at both the nitrogen and carbon atoms. These modifications are crucial for fine-tuning the pharmacological profile of the resulting analogues.

A primary method for structural elaboration is the N-alkylation or N-acylation of the piperazine nitrogen . For instance, the synthesis of 1,4-disubstituted piperazines can be achieved by reacting a monosubstituted piperazine with various alkyl halides or acylating agents. nih.gov The synthesis of piperazine amides, for example, involves the reaction of a carboxylic acid with a piperazine in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Another key strategy involves the synthesis of piperazine derivatives with substituents on the carbon atoms of the ring . This can be achieved through multi-step synthetic routes starting from functionalized precursors. For example, the synthesis of 1,4-disubstituted piperazine-2,5-diones involves a series of reactions including nucleophilic substitution and cyclization to build the substituted piperazine core. nih.gov

More advanced techniques for C-H functionalization of the piperazine ring have also been developed. These methods allow for the direct introduction of aryl or other groups onto the carbon skeleton of the piperazine ring, often using transition-metal catalysis.

Table 2: Examples of Substitutions on the Piperazine Ring System

| Starting Piperazine Derivative | Reagents and Conditions | Modification | Resulting Analogue | Reference |

| 1-Phenylpiperazine | 4-Methoxybenzoic acid, EDC.HCl, HOBt, DCM/DMF | N-acylation | (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | nih.gov |

| Aromatic amines, Ethyl bromoacetate, Chloroacetyl chloride, NaN3 | Multi-step synthesis including cyclization | Formation of a substituted piperazine-2,5-dione ring | 1,4-Disubstituted piperazine-2,5-dione | nih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylacetamides, K2CO3, Acetonitrile | N-alkylation | 2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide | nih.gov |

Advanced Purification and Isolation Techniques for Novel Derivatives

The purification and isolation of newly synthesized 1-benzoyl-4-isonicotinoylpiperazine analogues are critical steps to ensure their chemical purity for subsequent characterization and evaluation. The choice of purification technique depends on the physical and chemical properties of the derivative, such as its polarity, solubility, and crystallinity.

Column chromatography is a widely employed method for the purification of piperazine derivatives. nih.govnih.govnih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.gov The ratio of the solvents is optimized to achieve effective separation of the desired product from unreacted starting materials and by-products. For instance, crude piperazine amides have been successfully purified using silica gel column chromatography with hexane:ethyl acetate mixtures as the eluent. nih.gov In some cases, a gradient of solvent polarity is used to enhance the separation.

Recrystallization is another powerful technique for purifying solid derivatives. The principle of this method is based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but readily at its boiling point. Common solvents used for the recrystallization of benzoylpiperazine and related compounds include ethanol, methanol, and toluene. umass.eduxula.educhemicalforums.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. For example, a synthesized N-substituted piperidine (B6355638) amine-4-pyridine derivative was purified by recrystallization from ethyl acetate/isopropyl ether. google.com

In addition to these standard techniques, preparative thin-layer chromatography (TLC) can be used for the purification of small quantities of material, offering high resolution for separating closely related compounds. nih.gov

The selection of the appropriate purification method, or a combination of methods, is essential for obtaining novel 1-benzoyl-4-isonicotinoylpiperazine derivatives with the high degree of purity required for accurate scientific investigation.

Molecular Design Principles and Structure Activity Relationships Sar

Conformational Analysis of the Piperazine (B1678402) Ring and its Influence on Molecular Recognition

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common scaffold in medicinal chemistry. ijrrjournal.com Its conformational flexibility allows it to adopt various shapes, with the chair conformation being the most stable and prevalent. nih.govresearchgate.netnih.govdoaj.org This has been confirmed by crystal structure analysis of analogues like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), which shows the central piperazine ring in a chair conformation. nih.govresearchgate.netnih.govdoaj.org

The specific conformation of the piperazine ring is critical for molecular recognition as it dictates the spatial orientation of the substituents attached to the nitrogen atoms. nih.gov In the case of 1-benzoyl-4-isonicotinoylpiperazine, the chair conformation positions the benzoyl and isonicotinoyl groups in either axial or equatorial positions. This orientation influences how the molecule fits into a biological target's binding site. The interconversion between different chair conformations can be influenced by the nature of the substituents. For N-acylated piperazines, the rotation around the amide bond adds another layer of conformational complexity. nih.govrsc.orgrsc.org The preference for a particular conformation can significantly impact the molecule's affinity for its target receptor. acs.orgnih.gov For instance, in 2-substituted piperazines, an axial conformation was found to be preferred and this orientation was crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Impact of the Benzoyl Group on Ligand-Target Interactions

The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, plays a significant role in how 1-benzoyl-4-isonicotinoylpiperazine interacts with its biological target. The carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor's binding pocket. unina.it The aromatic phenyl ring can engage in various non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues of the target protein. nih.gov

The introduction of substituents onto the benzoyl ring can modulate the biological activity of the molecule by altering its electronic and steric properties. The nature and position of these substituents are critical. nih.gov

Electronic Effects: Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, methyl) on the benzoyl ring can influence the electron density of the carbonyl oxygen and the aromatic ring. nih.govacs.org This, in turn, can affect the strength of hydrogen bonding and other electrostatic interactions with the target. unina.it For example, in a series of 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives, the electron-withdrawing strength of substituents on the benzoyl moiety was shown to impact their electronic and photophysical properties. nih.gov

Positional Effects: The position of the substituent on the benzoyl ring (ortho, meta, or para) determines its spatial relationship with the rest of the molecule and the binding site. A substituent at the para position, for instance, will have a different steric and electronic influence compared to one at the ortho position. nih.gov In a study on dopamine (B1211576) receptor ligands, the presence of a 3,4-dichloro substitution on an aromatic ring enhanced affinity, suggesting favorable hydrophobic interactions. nih.gov

A data table illustrating the potential impact of different substituents on the benzoyl ring is presented below. This data is generalized from SAR principles and not from direct experimental results on 1-benzoyl-4-isonicotinoylpiperazine.

| Substituent | Position | Electronic Effect | Potential Impact on Activity |

| Methoxy (-OCH3) | para | Electron-donating | May enhance activity through favorable interactions or alter metabolic stability. |

| Chloro (-Cl) | para | Electron-withdrawing | Can increase binding affinity through halogen bonding or alter electronic properties. |

| Nitro (-NO2) | para | Strong electron-withdrawing | May significantly alter electronic interactions and potentially introduce new binding interactions. |

| Methyl (-CH3) | para | Weak electron-donating | Can provide additional hydrophobic interactions and influence conformation. |

Impact of the Isonicotinoyl Group on Ligand-Target Interactions

The isonicotinoyl group is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) and is a well-known pharmacophore in medicinal chemistry, most notably in the antitubercular drug isoniazid (B1672263). nih.gov The pyridine (B92270) nitrogen of the isonicotinoyl moiety can act as a hydrogen bond acceptor, which is a crucial interaction for biological activity. nih.gov The entire isonicotinoyl group can participate in π-stacking and other non-covalent interactions with the target. researchgate.net

Similar to the benzoyl ring, modifying the isonicotinoyl ring with substituents can fine-tune the molecule's biological activity.

Electronic Effects: Substituents on the pyridine ring can alter the basicity of the pyridine nitrogen. Electron-donating groups will increase its basicity, potentially strengthening hydrogen bonds, while electron-withdrawing groups will decrease it. nih.gov

Positional Effects: The position of substituents on the pyridine ring is critical. For example, a substituent at the 2- or 6-position could sterically hinder the interaction of the pyridine nitrogen with the target. Substituents at the 3- or 5-position would have a different electronic and steric impact.

Bioisosteric replacement is a common strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govresearchgate.netyoutube.com For the isonicotinoyl moiety, potential bioisosteric replacements could include other five- or six-membered aromatic heterocycles. cambridgemedchemconsulting.com

Below is a table summarizing potential substituent effects on the isonicotinoyl ring, based on general medicinal chemistry principles.

| Substituent | Position | Electronic Effect | Potential Impact on Activity |

| Amino (-NH2) | 2- | Electron-donating | May introduce a new hydrogen bond donor and increase basicity of the ring nitrogen. |

| Fluoro (-F) | 3- | Electron-withdrawing | Can alter electronic distribution and potentially improve metabolic stability. |

| Methyl (-CH3) | 2- | Weak electron-donating | May introduce steric hindrance and affect the orientation of the ring. |

Synergistic Contributions of Benzoyl, Isonicotinoyl, and Piperazine Moieties in Defining Biological Profile

The concept of linking two distinct pharmacophores to create a bivalent ligand is a known strategy in drug design to achieve improved biological activity. researchgate.net In this molecule, the benzoyl and isonicotinoyl groups can be considered as two pharmacophoric units that, when linked by the piperazine spacer, can bind to their respective recognition sites in a cooperative manner. The flexibility and conformation of the piperazine linker are crucial for allowing the two aromatic moieties to adopt an optimal binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Benzoyl-4-isonicotinoylpiperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For analogues of 1-benzoyl-4-isonicotinoylpiperazine, a QSAR study would involve synthesizing a library of related compounds with variations in the substituents on the benzoyl and isonicotinoyl rings, as well as modifications to the piperazine linker.

The biological activity of these analogues would be experimentally determined, and then various molecular descriptors (e.g., physicochemical, electronic, and steric parameters) would be calculated for each molecule. Statistical methods would then be used to build a QSAR model that correlates these descriptors with the observed activity. nih.gov Such a model could predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. researchgate.net

Key descriptors that would likely be important in a QSAR model for this class of compounds include:

Hydrophobicity (logP): Influences membrane permeability and binding to hydrophobic pockets.

Electronic parameters (e.g., Hammett constants): Quantify the electron-donating or -withdrawing nature of substituents.

Steric parameters (e.g., Taft steric parameters, molar refractivity): Describe the size and shape of substituents.

Topological indices: Characterize the connectivity and branching of the molecular structure.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of 1-Benzoyl-4-isonicotinoylpiperazine and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule and a protein receptor.

While specific studies on 1-benzoyl-4-isonicotinoylpiperazine are scarce, research on related benzoylpiperazine derivatives has shown that the piperazine (B1678402) core and its substituents play a crucial role in binding to various biological targets. For instance, studies on similar compounds often reveal that the benzoyl and isonicotinoyl groups can engage in pi-pi stacking and hydrogen bonding interactions within a receptor's active site. The specific orientation would depend on the topology and chemical environment of the binding pocket.

In the absence of direct research on 1-benzoyl-4-isonicotinoylpiperazine, it can be hypothesized that key amino acid residues for binding would likely include aromatic residues such as tyrosine, phenylalanine, and tryptophan, which could interact with the aromatic rings of the compound. Additionally, polar residues like serine, threonine, and asparagine could form hydrogen bonds with the carbonyl oxygens and the nitrogen atoms in the piperazine and isonicotinoyl moieties.

Molecular Dynamics Simulations for Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule over time and the stability of its interaction with a target protein. An MD simulation of 1-benzoyl-4-isonicotinoylpiperazine would be instrumental in understanding the flexibility of the molecule and the durability of the predicted binding modes from docking studies. The simulations could reveal how water molecules mediate interactions and how the compound adapts its shape to fit within the binding site.

In Silico Prediction of Physicochemical Descriptors and Drug-Likeness Parameters (Excluding Pharmacokinetic Profiles)

The drug-likeness of a compound is often assessed using various physicochemical descriptors. These parameters help in the early stages of drug discovery to filter out compounds that are unlikely to be successful drug candidates. For 1-benzoyl-4-isonicotinoylpiperazine, these parameters can be calculated using computational tools.

| Physicochemical Descriptor | Predicted Value | Drug-Likeness Rule |

| Molecular Weight | ~309.35 g/mol | Lipinski's Rule of Five (<500) |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction tool | Lipinski's Rule of Five (<5) |

| Number of Hydrogen Bond Donors | 0 | Lipinski's Rule of Five (≤5) |

| Number of Hydrogen Bond Acceptors | 4 | Lipinski's Rule of Five (≤10) |

| Polar Surface Area | ~58.5 Ų |

These predicted values suggest that 1-benzoyl-4-isonicotinoylpiperazine generally adheres to Lipinski's Rule of Five, a widely used guideline to evaluate drug-likeness. A low number of hydrogen bond donors and a moderate number of acceptors, along with a molecular weight well under 500, indicate that the compound has favorable characteristics for oral bioavailability.

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Exploration of Enzyme Inhibition Potentials

The structural motifs of benzoylpiperazine analogues have been explored for their ability to inhibit various enzymes, a common strategy in drug discovery.

Acetylcholinesterase (AChE) Inhibition Studies of Benzoylpiperazine Analogues

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Its inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which is a therapeutic approach for conditions like Alzheimer's disease. nih.govmdpi.com While various compounds are studied for their AChE inhibitory effects, specific research on the direct inhibitory potential of 1-benzoyl-4-isonicotinoylpiperazine or its close benzoylpiperazine analogues on AChE is not extensively available in the current scientific literature. Studies on AChE inhibitors tend to focus on other chemical scaffolds. nih.govnih.gov

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition Studies of Benzoylpiperazine Analogues

The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels at neuronal synapses. Inhibition of GlyT1 can enhance N-methyl-D-aspartate (NMDA) receptor function, a strategy explored for treating schizophrenia. biorxiv.orgresearchgate.net Screening of chemical libraries identified benzoylpiperazines as a novel and potent class of GlyT1 inhibitors. researchgate.netnih.gov

This discovery led to extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. researchgate.netnih.gov A key breakthrough was the development of bitopertin, a benzoylpiperazine derivative that emerged from these optimization efforts. chimia.ch Structural studies have revealed that these inhibitors lock the GlyT1 transporter in an inward-open conformation by binding at the intracellular gate, which overlaps with the glycine release site. biorxiv.org This non-competitive inhibition mechanism provides a clear rationale for their potent activity. biorxiv.org

| Compound | hGlyT1 IC50 (µM) | Reference |

|---|---|---|

| Bitopertin | 0.013 | chimia.ch |

| RO4993850 | 0.029 | chimia.ch |

| RO5013853 | 0.012 | chimia.ch |

| RO5013852 | 0.017 | chimia.ch |

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition by Related Benzoyl Derivatives

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral, immunosuppressive, and anticancer agents. nih.govnih.gov While direct studies on benzoylpiperazines as IMPDH inhibitors are limited, research on related benzoyl derivatives has shown significant activity.

For instance, inhibitors based on benzimidazole (B57391) and benzoxazole (B165842) scaffolds have been developed as potent and selective inhibitors of bacterial IMPDH. nih.gov Fragment-based screening against Mycobacterium tuberculosis IMPDH identified a phenylimidazole derivative as a starting point for optimization, leading to potent nanomolar inhibitors. acs.org Furthermore, benzamide (B126) riboside, which is converted intracellularly to its active form, acts as a dual inhibitor of IMPDH. nih.gov These examples highlight that while the broader class of benzoyl-containing compounds has yielded potent IMPDH inhibitors, specific data on benzoylpiperazine analogues is not prominent.

Tyrosinase Inhibition Studies of Benzoylpiperazine Analogues

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications, particularly in treating hyperpigmentation disorders. nih.gov The search for tyrosinase inhibitors has explored a wide variety of chemical structures from both natural and synthetic origins. nih.gov However, a review of the existing literature indicates a lack of specific studies focused on the tyrosinase inhibition potential of 1-benzoyl-4-isonicotinoylpiperazine or its direct benzoylpiperazine analogues. Research in this area has primarily concentrated on other classes of compounds, such as flavonoids and aurones. nih.gov

Assessment of Anti-infective Potentials in In Vitro and Animal Models

The search for new anti-infective agents is a global health priority. Derivatives containing the isonicotinoyl moiety, a key feature of the anti-tuberculosis drug isoniazid (B1672263), have been a focus of such research.

Antimycobacterial Activity of Isonicotinoyl Hydrazone Derivatives

Isonicotinoyl hydrazones, which are structurally related to the isonicotinoyl portion of 1-benzoyl-4-isonicotinoylpiperazine, have demonstrated significant antimycobacterial properties. These compounds are synthesized by reacting isoniazid with various aldehydes or ketones. nih.gov

Studies have shown that certain isonicotinoyl hydrazone derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv. nih.gov For example, N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide was found to be more potent than isoniazid itself in vitro. nih.gov In a murine model of tuberculosis, this compound was able to decrease the bacterial load in lung tissue to a degree comparable to isoniazid. nih.gov Another analogue, 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), also showed potent activity against M. tuberculosis, which is attributed to its lipophilic nature allowing it to act as a transport vehicle for the active isoniazid moiety. nih.gov The critical importance of the isonicotinoyl nitrogen atom for this antimycobacterial efficacy has been highlighted. nih.gov

| Compound | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Isoniazid (INH) | 2.04 | nih.gov |

| N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide | 0.56 | nih.gov |

| 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone (PCIH) | 0.63 | nih.gov |

Modulation of Specific Biochemical Pathways by Related Piperazine (B1678402) Compounds

The piperazine scaffold is a common feature in many biologically active compounds and is known to interact with various biological targets, thereby modulating specific biochemical pathways.

One such pathway is the serotonergic system. A series of piperazine derivatives were designed and found to have a modulating effect on the 5-HT1A receptor/BDNF/PKA pathway. tandfonline.com Specifically, compound 6a from this series demonstrated a high affinity for the 5-HT1A receptor and significantly increased the levels of serotonin (B10506) in the brains of mice. tandfonline.com

Piperazine-based compounds have also been identified as potent ligands for sigma receptors, which are involved in a multitude of cellular functions. In one study, a screening of piperidine (B6355638)/piperazine-based compounds led to the discovery of a compound with high affinity for the sigma-1 (S1R) receptor, acting as an agonist. nih.gov

Furthermore, piperazine derivatives have been shown to possess anti-inflammatory properties. The antihistamine cetirizine, which contains a piperazine ring, exhibits anti-inflammatory effects independent of H1 receptor antagonism by suppressing the NF-κB pathway and regulating the release of cytokines and chemokines. wikipedia.org

In the context of cancer research, certain piperazine derivatives have been evaluated for their cytotoxic effects. Piperazine-2,5-dione derivatives have shown remarkable cytotoxic activity against various cancer cell lines. acs.org Bioinformatic studies on some of these compounds suggested a potential involvement in modulating proteins related to acetylation processes and inducing significant lipid remodeling in cancer cells. acs.org Additionally, piperazine-based compounds have been used to create delivery systems for siRNA in cancer cells. nih.gov

Table 3: Modulation of Biochemical Pathways by Piperazine Derivatives

| Piperazine Derivative Class | Biochemical Pathway/Target | Biological Effect | Reference(s) |

|---|---|---|---|

| Specific piperazine derivatives (e.g., compound 6a ) | 5-HT1A receptor/BDNF/PKA pathway | Increased brain serotonin levels. | tandfonline.com |

| Piperidine/piperazine-based compounds | Sigma-1 (S1R) receptor | Agonistic activity at the S1R. | nih.gov |

| Cetirizine | NF-κB pathway | Anti-inflammatory effects through suppression of the pathway. | wikipedia.org |

| Piperazine-2,5-dione derivatives | Not fully elucidated, potential involvement of acetylation processes. | Cytotoxic activity against cancer cell lines and lipid remodeling. | acs.org |

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, including the number and types of protons and carbons, their connectivity, and the stereochemical relationships between them.

For 1-benzoyl-4-isonicotinoylpiperazine, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the three main structural components: the benzoyl group, the isonicotinoyl group, and the central piperazine (B1678402) ring. The piperazine ring protons typically appear as complex multiplets due to the chair conformation and the restricted rotation around the amide bonds. nih.gov This restricted rotation can lead to the observation of distinct sets of signals for the piperazine protons at room temperature. nih.gov

¹H NMR: The spectrum would show signals for the aromatic protons of the benzoyl and isonicotinoyl rings, typically in the downfield region (δ 7.0-9.0 ppm). The protons of the isonicotinoyl group adjacent to the nitrogen atom are expected to be the most deshielded. The piperazine protons would appear in the upfield region (typically δ 3.0-4.0 ppm), often as broad or multiple signals due to conformational dynamics. nih.gov

¹³C NMR: The carbon spectrum would display distinct resonances for the carbonyl carbons of the benzoyl and isonicotinoyl moieties, which are expected at the most downfield shifts (δ 165-175 ppm). researchgate.netresearchgate.net The aromatic carbons would resonate in the δ 120-155 ppm range, while the piperazine ring carbons would be found further upfield. researchgate.net The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. researchgate.net

Expected ¹H NMR Chemical Shifts for 1-benzoyl-4-isonicotinoylpiperazine

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isonicotinoyl (ortho to N) | δ 8.5 - 8.8 | Doublet |

| Isonicotinoyl (meta to N) | δ 7.6 - 7.9 | Doublet |

| Benzoyl (aromatic) | δ 7.3 - 7.5 | Multiplet |

Expected ¹³C NMR Chemical Shifts for 1-benzoyl-4-isonicotinoylpiperazine

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | δ 165 - 175 |

| Isonicotinoyl (aromatic) | δ 121 - 151 |

| Benzoyl (aromatic) | δ 127 - 136 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1-benzoyl-4-isonicotinoylpiperazine, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its chemical formula (C₁₇H₁₇N₃O₂).

In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺·). The fragmentation of this ion would yield characteristic daughter ions. Key fragmentation pathways would likely involve the cleavage of the amide bonds, which are typically the most labile sites.

Common fragmentation patterns would include:

Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring.

Cleavage of the C-N bonds linking the acyl groups to the piperazine ring. This would result in the formation of characteristic benzoyl (m/z 105) and isonicotinoyl (m/z 106) cations.

Fragmentation of the piperazine ring itself. researchgate.net

Loss of carbon monoxide (CO) from the acyl cations. researchgate.net

Predicted Key Fragments in the Mass Spectrum of 1-benzoyl-4-isonicotinoylpiperazine

| Fragment Ion | Structure | m/z |

|---|---|---|

| Molecular Ion | [C₁₇H₁₇N₃O₂]⁺· | 295 |

| Benzoyl cation | [C₇H₅O]⁺ | 105 |

| Isonicotinoyl cation | [C₆H₄NO]⁺ | 106 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-benzoyl-4-isonicotinoylpiperazine would be dominated by strong absorption bands characteristic of its two amide functional groups. The presence of two different carbonyl environments (one attached to a phenyl ring, the other to a pyridyl ring) might lead to a broad or split carbonyl absorption band.

Key IR Absorption Bands for 1-benzoyl-4-isonicotinoylpiperazine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1630 - 1680 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (medium) |

| C-N | Stretch | 1200 - 1350 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (weak) |

X-ray Crystallography for Definitive Solid-State Structure Determination (Applicable to related compounds)

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.

Studies on closely related compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), have been performed. nih.govnih.govresearchgate.net These analyses reveal that the central piperazine ring consistently adopts a stable chair conformation. nih.govnih.gov In these structures, the acyl substituents (e.g., benzoyl) are attached to the nitrogen atoms of the piperazine ring. nih.govresearchgate.net

Based on these related structures, it is highly probable that 1-benzoyl-4-isonicotinoylpiperazine would also feature:

A piperazine ring in a chair conformation. nih.gov

The benzoyl and isonicotinoyl groups attached to the nitrogen atoms at positions 1 and 4.

Specific torsional angles describing the orientation of the aromatic rings relative to the plane of the amide groups. For instance, in 1-benzoyl-4-(4-nitrophenyl)piperazine, the phenyl ring is significantly twisted out of the plane of the carbonyl group. nih.gov

The crystal packing would be influenced by intermolecular interactions, such as C-H···O and C-H···π interactions, rather than conventional hydrogen bonds, as there are no classic hydrogen bond donors. nih.govresearchgate.net The definitive crystal structure of 1-benzoyl-4-isonicotinoylpiperazine itself would provide the ultimate confirmation of its solid-state architecture.

Future Perspectives and Research Trajectories for 1 Benzoyl 4 Isonicotinoylpiperazine

Rational Design of Next-Generation Analogs with Enhanced Target Specificity and Potency

The structural framework of 1-benzoyl-4-isonicotinoylpiperazine offers a versatile platform for the rational design of next-generation analogs. The core principle of rational drug design is to optimize the therapeutic properties of a lead compound through systematic modifications of its chemical structure. researchgate.netresearchgate.net For 1-benzoyl-4-isonicotinoylpiperazine, this can be approached by focusing on several key structural features: the benzoyl group, the isonicotinoyl moiety, and the central piperazine (B1678402) ring.

Structure-activity relationship (SAR) studies will be pivotal in guiding the design of new analogs. researchgate.net By systematically altering substituents on the aromatic rings of the benzoyl and isonicotinoyl groups, researchers can probe the electronic and steric requirements for optimal interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Furthermore, modifications to the piperazine ring itself present another avenue for optimization. While historically, about 80% of piperazine-containing drugs feature substitutions only at the nitrogen positions, recent advances in C-H functionalization offer the potential to introduce substituents directly onto the carbon atoms of the piperazine ring. mdpi.comresearchgate.netnsf.govresearchwithnj.com This would expand the structural diversity of the analogs and could lead to improved target engagement and selectivity.

Bioisosteric replacement is another key strategy. enamine.netacs.org Replacing the piperazine ring with other cyclic diamines or constrained analogs could lead to compounds with improved metabolic stability or altered receptor-binding profiles. The goal of these design strategies is to develop analogs with enhanced potency against their intended biological targets while minimizing off-target effects.

| Design Strategy | Potential Modification on 1-Benzoyl-4-isonicotinoylpiperazine | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Substitution on benzoyl and isonicotinoyl rings (e.g., halogens, alkyl, alkoxy groups) | Enhanced potency and selectivity |

| C-H Functionalization | Introduction of substituents on the carbon atoms of the piperazine ring | Increased structural diversity and improved target binding |

| Bioisosteric Replacement | Replacement of the piperazine ring with other cyclic diamines (e.g., homopiperazine) | Improved pharmacokinetic properties and novel bioactivities |

Identification and Validation of Novel Biological Targets for Compound Interaction

A crucial aspect of future research on 1-benzoyl-4-isonicotinoylpiperazine and its analogs will be the identification and validation of their biological targets. nih.govwjbphs.com The piperazine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netnih.govthieme-connect.com Arylpiperazine derivatives, in particular, have shown affinity for various serotonergic and dopaminergic receptors, making them relevant for central nervous system (CNS) disorders. mdpi.comnih.gov

The process of target validation involves a multi-pronged approach to confirm that modulating a specific target with a compound like 1-benzoyl-4-isonicotinoylpiperazine leads to a therapeutic effect. ucl.ac.uknih.govdanaher.com This includes genetic methods to demonstrate the target's role in a disease and chemical methods using small molecules to probe the target's function. nih.gov

Initial screening of 1-benzoyl-4-isonicotinoylpiperazine against a panel of known biological targets can provide preliminary insights into its mechanism of action. Techniques such as affinity chromatography and proteomics can then be employed to identify novel binding partners. Once a potential target is identified, further validation is necessary. This can involve in vitro assays to confirm the compound's activity against the purified target and cellular assays to demonstrate its effect in a biological context. danaher.com Animal models of disease are then used to establish a link between target engagement and a therapeutic outcome. wjbphs.comnih.gov

Given the diverse biological activities reported for piperazine-containing compounds, including anticancer, antimicrobial, and anti-inflammatory effects, it is plausible that 1-benzoyl-4-isonicotinoylpiperazine and its future analogs could interact with novel targets in these therapeutic areas. researchgate.netresearchgate.netthieme-connect.com

| Target Identification & Validation Stage | Example Technique | Application to 1-Benzoyl-4-isonicotinoylpiperazine |

| Initial Target Screening | High-throughput screening against known receptor/enzyme panels | To identify initial biological activities and potential targets. |

| Novel Target Identification | Affinity chromatography, chemical proteomics | To pull down and identify previously unknown protein binding partners. |

| In Vitro Validation | Enzyme inhibition assays, receptor binding assays | To confirm direct interaction and measure the potency of the compound against the purified target. |

| Cellular Validation | Cell-based functional assays, biomarker analysis | To demonstrate the compound's effect on target activity within a cellular context. |

| In Vivo Validation | Animal models of disease | To establish a correlation between target modulation by the compound and a therapeutic effect. |

Integration of Advanced Synthetic Methodologies for Scalable and Environmentally Sound Production

The advancement of synthetic organic chemistry will play a critical role in the future development of 1-benzoyl-4-isonicotinoylpiperazine and its analogs. The demand for efficient, scalable, and environmentally friendly synthetic routes is a major driver in modern pharmaceutical chemistry. nih.govrsc.orgrsc.org

Recent years have seen significant progress in the synthesis of piperazine derivatives. researchgate.netnsf.govresearchwithnj.com Traditional methods often involve multi-step sequences that can be lengthy and generate significant waste. Modern approaches, such as C-H functionalization, offer a more direct and atom-economical way to synthesize complex piperazine-containing molecules. mdpi.comencyclopedia.pub These methods allow for the late-stage modification of the piperazine core, which is highly advantageous for the rapid generation of analog libraries for SAR studies.

Photoredox catalysis is another emerging technology that provides a green and efficient means of synthesizing piperazine derivatives. mdpi.com This methodology utilizes visible light to promote chemical reactions under mild conditions, often avoiding the need for harsh reagents. nih.gov The development of scalable synthetic routes is crucial for the eventual translation of a promising compound from the laboratory to clinical and commercial production. nih.govrsc.org Flow chemistry represents a powerful tool for achieving scalability, offering improved safety, efficiency, and control over reaction parameters.

The integration of these advanced synthetic methodologies will be essential for the cost-effective and sustainable production of 1-benzoyl-4-isonicotinoylpiperazine and its next-generation analogs.

Development of Integrated Computational-Experimental Frameworks for Predictive Studies

The synergy between computational modeling and experimental validation is transforming the landscape of drug discovery. nih.govrsc.orgwhiterose.ac.uk For 1-benzoyl-4-isonicotinoylpiperazine, the development of integrated computational-experimental frameworks will be instrumental in accelerating the design and optimization process.

Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into how 1-benzoyl-4-isonicotinoylpiperazine and its analogs bind to their biological targets at the atomic level. nih.govnih.gov These computational tools can be used to predict the binding affinity and orientation of different analogs, thereby guiding the selection of the most promising candidates for synthesis and experimental testing.

Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new analogs based on their chemical structure. youtube.com By training these models on existing experimental data, researchers can identify the key molecular descriptors that correlate with potency and selectivity. This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for modern drug discovery. whiterose.ac.uk This integrated approach will undoubtedly play a central role in the future exploration of 1-benzoyl-4-isonicotinoylpiperazine and its therapeutic potential.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting the binding mode of analogs to a target protein. | Prioritization of compounds for synthesis based on predicted binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-target complex over time. | Understanding the stability of the binding interaction and identifying key residues. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity based on chemical structure. | In silico screening of virtual libraries to identify promising new analogs. |

Broader Contributions to the Field of Heterocyclic Medicinal Chemistry and Chemical Biology

The study of 1-benzoyl-4-isonicotinoylpiperazine and its derivatives will not only advance our understanding of this specific chemical entity but will also contribute to the broader fields of heterocyclic medicinal chemistry and chemical biology. The piperazine ring is a fundamental building block in drug discovery, and continued research on piperazine-containing compounds will undoubtedly uncover new principles of molecular recognition and drug action. nih.govnih.govingentaconnect.com

The development of novel synthetic methods for the functionalization of the piperazine ring will expand the toolbox of medicinal chemists, enabling the creation of more complex and diverse molecular architectures. researchgate.net The identification of new biological targets for piperazine derivatives will open up new avenues for therapeutic intervention in a variety of diseases. nih.gov

Furthermore, the use of 1-benzoyl-4-isonicotinoylpiperazine and its analogs as chemical probes can help to elucidate complex biological pathways. researchgate.net By designing molecules that selectively interact with specific proteins, researchers can gain a deeper understanding of cellular processes and the molecular basis of disease.

Q & A

Q. What are the key synthetic routes for 1-benzoyl-4-isonicotinoylpiperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential acylation of the piperazine ring. A common approach is:

Piperazine functionalization : React piperazine with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to form 1-benzoylpiperazine .

Second acylation : Introduce isonicotinoyl chloride to the 4-position of piperazine, requiring precise stoichiometry (1:1 molar ratio) and controlled temperatures (0–5°C) to minimize side reactions .

Critical Factors :

- Solvent polarity (DCM vs. THF) affects reaction kinetics.

- Excess TEA may deprotonate intermediates, altering regioselectivity.

- Yield optimization (typically 60–75%) requires inert atmosphere and moisture-free conditions .

Q. How can researchers verify the purity and structural integrity of 1-benzoyl-4-isonicotinoylpiperazine?

Methodological Answer:

- Analytical Techniques :

- NMR : H and C NMR to confirm benzoyl (δ 7.4–7.6 ppm, aromatic protons) and isonicotinoyl (δ 8.6–8.8 ppm, pyridyl protons) substituents .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H] (e.g., calculated for CHNO: 294.1238) .

Advanced Research Questions

Q. What structural analogs of 1-benzoyl-4-isonicotinoylpiperazine exhibit enhanced bioactivity, and how does substituent variation impact target binding?

Methodological Answer:

- SAR Studies :

- Replace the benzoyl group with 4-fluorobenzoyl (electron-withdrawing) to enhance metabolic stability .

- Substitute isonicotinoyl with 3-nitropyridyl to improve solubility and receptor affinity (e.g., IC reductions in kinase assays) .

- Binding Analysis :

- Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., tyrosine kinases) to predict interactions with the piperazine core and substituents .

- Competitive binding assays (e.g., fluorescence polarization) to quantify displacement of reference ligands .

Q. How can researchers resolve contradictions in reported solubility and stability data for 1-benzoyl-4-isonicotinoylpiperazine derivatives?

Methodological Answer:

- Controlled Experiments :

- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV quantification .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC to identify hydrolytic or oxidative degradation pathways .

- Data Reconciliation :

Q. What computational strategies are effective in predicting the pharmacokinetic properties of 1-benzoyl-4-isonicotinoylpiperazine?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Metabolic Pathways : Quantum mechanics/molecular mechanics (QM/MM) simulations to map oxidation sites (e.g., piperazine N-atoms) .

- Validation :

- Compare predictions with in vitro hepatocyte clearance assays and microsomal stability data .

Key Research Challenges

- Synthetic Scalability : Multi-step acylation requires stringent anhydrous conditions, complicating scale-up .

- Biological Target Specificity : Off-target effects (e.g., serotonin receptor binding) necessitate functional group optimization .

- Data Reproducibility : Batch-to-batch variability in substituent purity impacts bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.